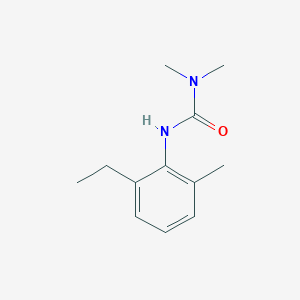
1,1-Dimethyl-3-(2-ethyl-6-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-3-(2-ethyl-6-methylphenyl)urea is an organic compound with the molecular formula C12H18N2O It is a derivative of urea, characterized by the presence of a dimethyl group and a substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-3-(2-ethyl-6-methylphenyl)urea can be synthesized through the reaction of 2-ethyl-6-methylaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions for about an hour. The product is then purified by recrystallization using a mixture of ethyl acetate and diethyl ether .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-3-(2-ethyl-6-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Nitro or halogen-substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-3-(2-ethyl-6-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-3-(2-ethyl-6-methylphenyl)urea involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The exact pathways and targets are subject to ongoing research, but its effects are likely mediated through binding to active sites or altering the conformation of target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Diethyl-3-(2-ethyl-6-methylphenyl)urea: Similar structure but with ethyl groups instead of methyl groups.
1,1-Dimethyl-3-(3-methylphenyl)urea: Similar structure but with a different substitution pattern on the phenyl ring.
1,1-Dimethyl-3-(2-phenylethyl)urea: Similar structure but with a phenylethyl group instead of an ethyl-methylphenyl group.
Uniqueness
1,1-Dimethyl-3-(2-ethyl-6-methylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions are advantageous.
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
3-(2-ethyl-6-methylphenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C12H18N2O/c1-5-10-8-6-7-9(2)11(10)13-12(15)14(3)4/h6-8H,5H2,1-4H3,(H,13,15) |
Clave InChI |
YELRYOUMQUCMHV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC(=C1NC(=O)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)-](/img/structure/B11955281.png)

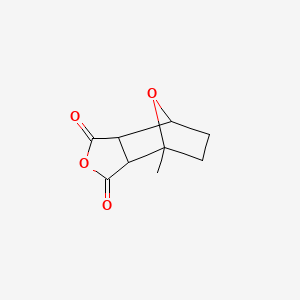
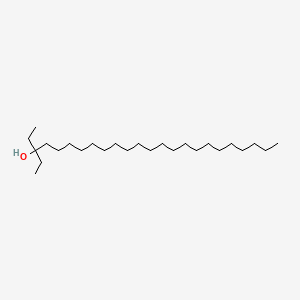
![10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B11955303.png)


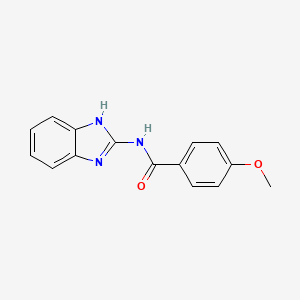
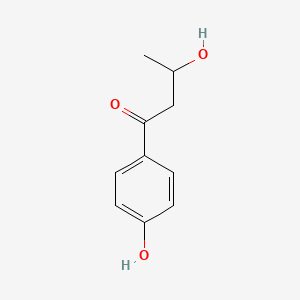
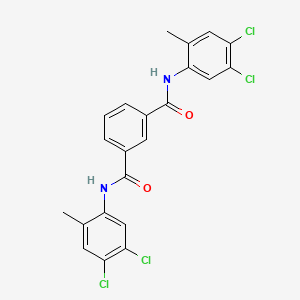


![4-[(E)-2-phenylethenyl]cinnoline](/img/structure/B11955362.png)

